

Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and methodological overview of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of the 7-azaindole scaffold in kinase inhibitors, this document outlines a plausible synthetic route, predicted spectroscopic data, and a representative mechanism of action. The provided experimental protocols and data are based on established methodologies for analogous compounds and serve as a practical resource for researchers engaged in the synthesis and characterization of novel 7-azaindole derivatives.

Introduction

7-Azaindole, a bioisostere of indole, is a privileged scaffold in drug discovery, notably in the development of kinase inhibitors. The nitrogen atom in the pyridine ring of the 7-azaindole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. The introduction of a difluoromethyl group at the 2-position and a phenylsulfonyl group on the indole nitrogen modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies. This guide details the structural characteristics and provides a framework for the experimental investigation of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Molecular Structure and Properties

IUPAC Name: 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS Number:

1363381-32-1 Molecular Formula: $C_{14}H_{10}F_2N_2O_2S$ Molecular Weight: 308.31 g/mol

Appearance: White to off-white solid

Predicted Spectroscopic Data

While specific experimental spectra for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole** are not publicly available, the following tables summarize predicted 1H , ^{13}C , and ^{19}F NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------|
| 8.45 - 8.40 | dd | J = 4.8, 1.5 | H-6 |
| 8.20 - 8.15 | m | Phenyl-H (ortho) | H-4 |
| 7.80 - 7.75 | dd | J = 7.8, 1.5 | |
| 7.65 - 7.55 | m | Phenyl-H (para) | |
| 7.50 - 7.40 | m | Phenyl-H (meta) | H-5 |
| 7.25 - 7.20 | dd | J = 7.8, 4.8 | |
| 6.90 | t | J = 54.5 | CHF_2 |
| 6.70 | s | H-3 | |

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, $CDCl_3$)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------|
| 148.8 | C-7a |
| 144.5 | C-6 |
| 138.5 | Phenyl-C (ipso) |
| 134.0 | Phenyl-C (para) |
| 131.5 | C-2 |
| 129.5 | Phenyl-C (meta) |
| 128.0 | Phenyl-C (ortho) |
| 127.5 | C-3a |
| 118.0 | C-4 |
| 117.5 | C-5 |
| 112.0 (t, $J \approx 240$ Hz) | CHF ₂ |
| 102.0 | C-3 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------------|
| -115.0 to -125.0 | d | $J \approx 54.5$ | CHF ₂ |

Experimental Protocols

The following protocols describe a plausible synthetic route to **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole** based on established methodologies for the synthesis of related 7-azaindole derivatives.

Synthesis of 2-Difluoromethyl-7-azaindole

This procedure is adapted from methods for the introduction of a difluoromethyl group to heterocyclic systems.

Materials:

- 7-Azaindole
- Sodium chlorodifluoroacetate
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.0 eq).
- Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2-difluoromethyl-7-azaindole.

Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

This procedure describes the N-sulfonylation of the 7-azaindole core.

Materials:

- 2-Difluoromethyl-7-azaindole
- Benzenesulfonyl chloride
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

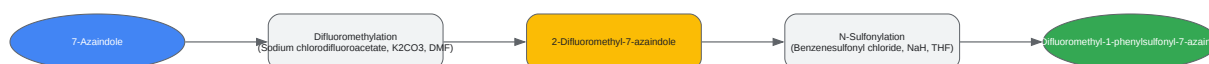
- To a solution of 2-difluoromethyl-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

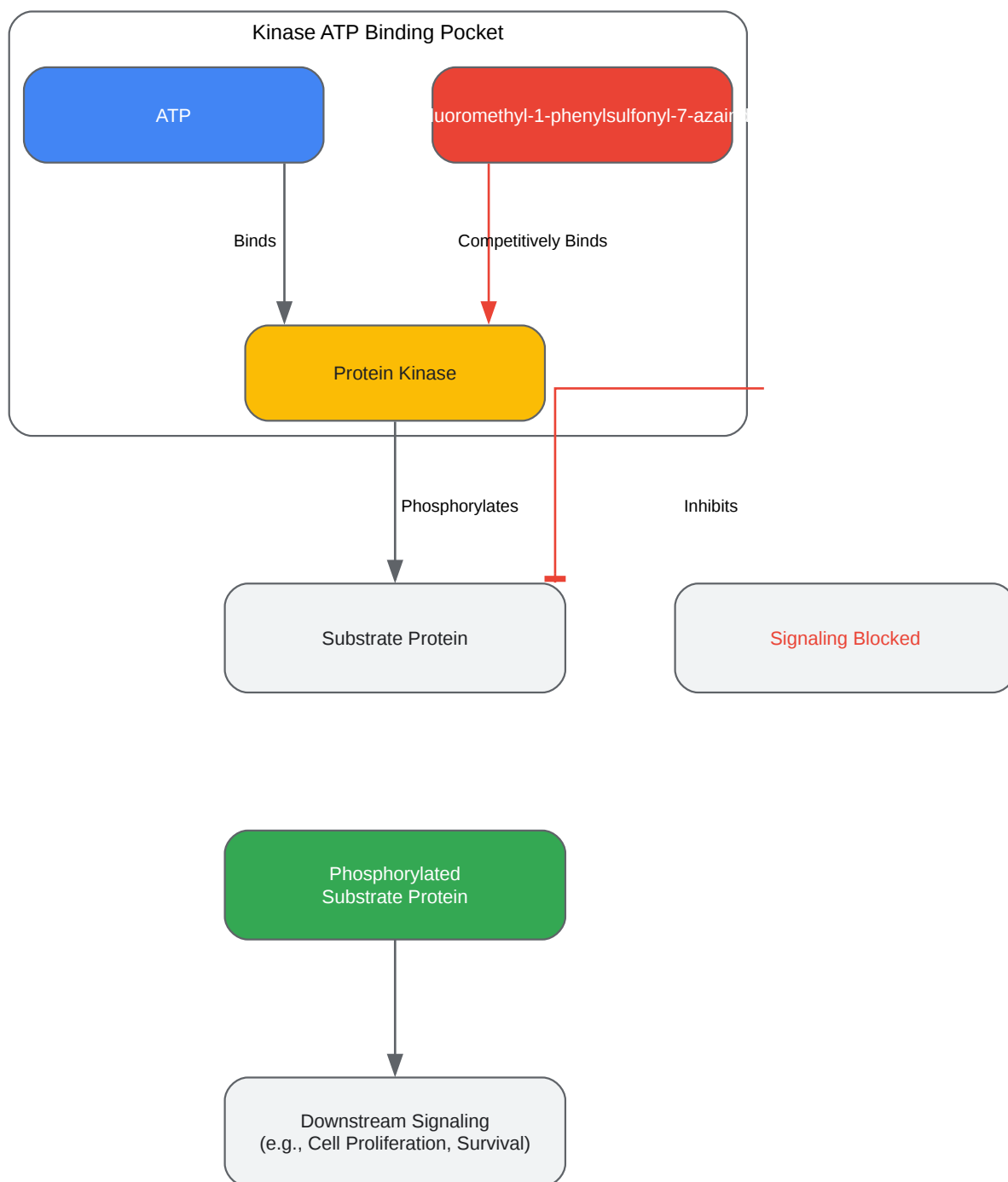


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Caption: Synthetic scheme for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Representative Signaling Pathway: Kinase Inhibition

The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors. The following diagram depicts a simplified, representative signaling pathway illustrating how a 7-azaindole derivative might inhibit a generic protein kinase, thereby blocking downstream signaling.



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Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**. While experimental data for this specific molecule is limited, the provided protocols and predicted data serve as a valuable starting point for researchers. The established importance of the 7-azaindole scaffold in kinase inhibition suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The methodologies and conceptual frameworks presented herein are intended to facilitate such future research endeavors.

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